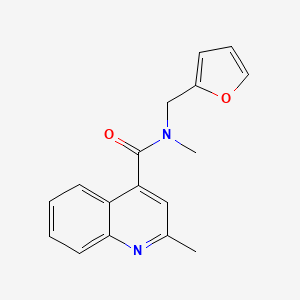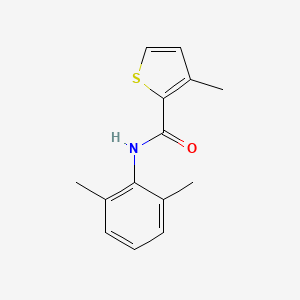
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a chemical compound that belongs to the class of ketones. It is also known as AZTME and has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antifungal and antibacterial properties, which may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone in lab experiments is its relatively simple synthesis method. It can be synthesized in good yield using readily available starting materials. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations is its relatively limited research data, which makes it difficult to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a pesticide, particularly in the development of new, more environmentally friendly pesticides. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction of 2-(2,4,6-trimethylphenoxy)acetyl chloride with azetidine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-11(2)14(12(3)8-10)17-9-13(16)15-5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZIQQDCDKYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)


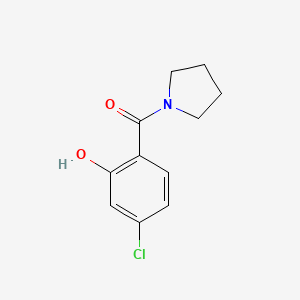


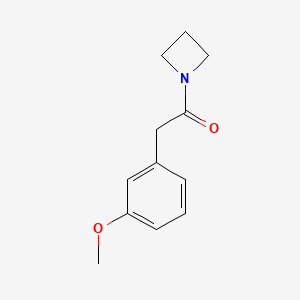


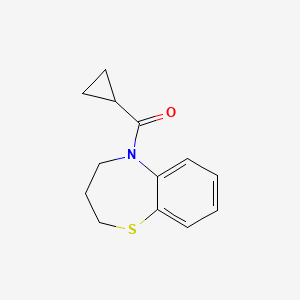
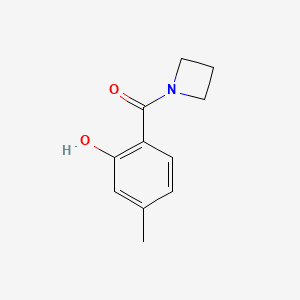
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
